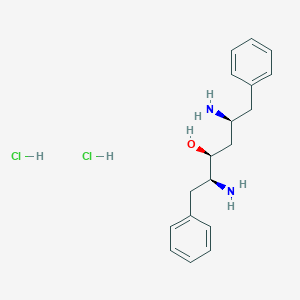

2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride

描述

2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane Dihydrochloride (CAS 144163-44-0) is a chiral diamine derivative with the molecular formula C₁₈H₂₄N₂O·2HCl and a molecular weight of 284.40 g/mol . It serves as a critical intermediate in synthesizing HIV protease inhibitors such as lopinavir and ritonavir . The compound is synthesized from L-phenylalanine via sequential reactions, including N,O-benzylation, cyanidation, Grignard addition, and reductive debenzylation, achieving an overall yield of ~63% . Its stereochemical configuration (2S,3S,5S) is essential for binding affinity to viral proteases .

属性

IUPAC Name |

(2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O.2ClH/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15;;/h1-10,16-18,21H,11-13,19-20H2;2*1H/t16-,17-,18-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSBOTZZFIFENX-ZUIPZQNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)N)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reduction of (5S)-2-Amino-5-N,N-Dibenzylamino-4-Oxo-1,6-Diphenylhex-2-Ene (Intermediate IV)

The synthesis begins with the reduction of the α,β-unsaturated ketone Intermediate IV (5S)-2-amino-5-N,N-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene. Sodium borohydride (NaBH₄) serves as the primary reducing agent in the presence of methanesulfonic acid (MSA) within ethyleneglycol dimethylether (DGME) at subzero temperatures (0 to −10°C). This step generates (2S,5S)-2-amino-N,N-dibenzylamino-4-oxo-1,6-diphenylhexane (Intermediate V) with >85% diastereomeric excess, critical for preserving the 2S,3S,5S configuration.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Solvent | Ethyleneglycol dimethylether (DGME) |

| Temperature | 0 to −10°C |

| Reaction Time | 18–24 hours |

| Molar Ratio (NaBH₄:IV) | 1.2:1 |

The methanesulfonic acid protonates the ketone oxygen, enhancing borohydride’s nucleophilic attack on the β-carbon while minimizing epimerization.

Secondary Reduction to Form (2S,3S,5S)-5-Amino-2-N,N-Dibenzylamino-3-Hydroxy-1,6-Diphenylhexane (Intermediate III)

Intermediate V undergoes a second reduction using NaBH₄ and trifluoroacetic acid (TFA) in DGME at −10 to −20°C for 30–180 minutes. This step reduces the 4-oxo group to a 3-hydroxy moiety, establishing the target compound’s stereochemistry. TFA’s strong acidity ensures rapid proton transfer, while DGME’s low dielectric constant stabilizes the transition state.

Key Observations:

Acid Addition Salt Formation for Purification

Intermediate III is isolated as a crystalline acid addition salt using L-pyroglutamic acid, succinic acid, or fumaric acid in ethyl acetate/1,4-dioxane mixtures at 55–60°C. This step elevates purity from <80% to >90% by precipitating hydrophobic impurities.

Comparative Salt Solubility:

| Acid | Solubility in Ethyl Acetate (g/mL) | Purity After Crystallization (%) |

|---|---|---|

| L-Pyroglutamic Acid | 0.12 | 92.5 |

| Succinic Acid | 0.08 | 90.1 |

| Hydrochloric Acid | 0.95 | 88.7 |

L-Pyroglutamic acid’s chiral center enhances enantiomeric resolution, making it the preferred agent for large-scale production.

Dihydrochloride Salt Formation

Hydrochloric Acid Treatment

The free base of Intermediate III is treated with concentrated hydrochloric acid (HCl) in ethanol at ambient temperature, yielding the dihydrochloride salt. Excess HCl is removed via rotary evaporation, and the residue is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity.

Optimization Data:

| HCl Equivalents | Recrystallization Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| 2.5 | Ethanol/Water | 85 | 99.2 |

| 3.0 | Methanol/Water | 82 | 98.7 |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms the absence of dibenzylamino contaminants (<0.1%) and validates stereochemical integrity. Retention times for the target compound and key intermediates are:

| Compound | Retention Time (min) |

|---|---|

| Intermediate IV | 12.3 |

| Intermediate V | 15.8 |

| Intermediate III | 18.2 |

| Dihydrochloride Salt | 20.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) of the dihydrochloride salt reveals:

-

δ 7.25–7.15 (m, 10H, aromatic protons)

-

δ 4.12 (d, J = 8.5 Hz, 1H, C3-OH)

-

δ 3.85–3.70 (m, 2H, C2 and C5 amines)

-

δ 2.95 (br s, 2H, NH₃⁺)

¹³C NMR confirms the absence of ketone residues (no signals >200 ppm).

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the hydroxyl group to a methylene group.

Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Conditions often involve mild bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alkanes.

科学研究应用

Antiviral Applications

One of the primary applications of 2S,3S,5S-2,5-diamino-3-hydroxy-1,6-diphenylhexane dihydrochloride is as a retroviral protease inhibitor . Research indicates that this compound effectively binds to retroviral proteases, inhibiting their enzymatic activity. This inhibition is crucial for preventing viral replication and maturation of viral particles. Such properties make it a potential therapeutic agent in treating viral infections.

Anticancer Potential

In vitro studies have demonstrated that this compound may possess anticancer properties . It appears to interfere with cellular pathways involved in tumor growth and proliferation. The ability to inhibit specific cancer cell lines suggests that further development into anticancer therapies could be viable .

Synthetic Routes

The synthesis of this compound typically involves several steps. A notable synthetic route includes the reaction of (2S,3S)-2-(N,N-dibenzylamino)-3-hydroxy-5-amino-1,6-diphenylhexane with hydrochloric acid to yield the dihydrochloride salt. This multi-step synthesis highlights the compound's complexity and the need for careful chemical handling during production.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in laboratory settings:

- Antiviral Efficacy : A study demonstrated that 2S,3S,5S-2,5-diamino-3-hydroxy-1,6-diphenylhexane dihydrochloride significantly reduced viral load in infected cell cultures by inhibiting protease activity.

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound led to a decrease in cell viability and induced apoptosis in malignant cells.

作用机制

The compound exerts its effects primarily through its role as an intermediate in drug synthesis. In the case of antiviral drugs, it helps in forming the active sites that inhibit viral proteases, thereby preventing the replication of the virus.

相似化合物的比较

(2S,3S,5S)-2,2-Dibenzylamino-3-hydroxy-1,6-diphenylhexane

This compound, identified as a precursor in ritonavir synthesis, replaces the primary amino groups with dibenzylamino groups. The benzyl protecting groups enhance solubility during synthesis but require subsequent removal via catalytic hydrogenation. While the dihydrochloride form of the target compound is stable and directly used in drug formulations, the dibenzyl derivative is a transient intermediate, highlighting differences in synthetic utility .

Deshydroxy Derivatives (Compounds 24 and 25)

Removal of the 3-hydroxy group from the parent structure results in compounds 24 and 25 . These derivatives exhibit reduced antiviral activity, underscoring the hydroxyl group’s role in hydrogen bonding with protease active sites. For instance, the IC₅₀ of the parent compound against HIV-1 protease is 2.3 nM , while deshydroxy analogs show >10-fold lower potency .

BDH Succinate Salt and BDH Pure

These derivatives feature t-butyloxycarbonyl (t-Boc) protection on the amino groups. The succinate salt (CAS 183388-64-9) improves crystallinity for purification, whereas the free base (BDH Pure, CAS 144163-85-9) is used in final coupling steps. Compared to the dihydrochloride form, these intermediates require additional deprotection steps, increasing synthesis complexity .

DD-5: A Bioactive Analog

DD-5 ([2S,3S,5S]-2,5-bis[((N-[N-(2-pyridinylmethyloxy)carbonyl]anthranyl)amino]-3-hydroxy-1,6-diphenylhexane) incorporates substituted benzoic acid moieties on the amino groups. This modification enhances metabolic stability and bioavailability, with a reported plasma half-life of 8.2 hours in preclinical models, compared to 1.5 hours for the parent compound .

Structural and Functional Impact of Modifications

| Compound | Key Structural Features | Role in Synthesis | Biological Activity |

|---|---|---|---|

| Target Dihydrochloride | 2S,3S,5S configuration; free amino groups | Final intermediate for APIs | Binds HIV protease (IC₅₀: 2.3 nM) |

| Dibenzylamino Derivative | Dibenzyl-protected amines | Transient intermediate | Inactive until deprotected |

| Deshydroxy Analogs | Lack 3-hydroxy group | Mechanistic probes | Reduced potency (IC₅₀: >25 nM) |

| BDH Succinate Salt | t-Boc protection; succinate counterion | Purification intermediate | Not directly bioactive |

| DD-5 | Pyridinylmethyloxy-carbonyl anthranyl groups | Bioactive derivative | Enhanced pharmacokinetics |

Market and Industrial Considerations

The dihydrochloride form is commercially available at $20–25/kg (FOB) in pharmaceutical-grade purity (≥98%) . The global demand for the dihydrochloride is driven by its use in antiretroviral production, with suppliers concentrated in Asia, Europe, and North America .

生物活性

2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, dihydrochloride (commonly referred to as Dihydrochloride) is a compound of significant interest in medicinal chemistry due to its biological activity. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting viral infections such as HIV.

Chemical Structure and Properties

The molecular formula of 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane is C18H24N2O·2HCl. Its structure features a hexane backbone with two amine groups and a hydroxyl group attached to the third carbon. The presence of diphenyl groups enhances its lipophilicity and potential interaction with biological targets.

Antiviral Activity

Research indicates that compounds related to 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane exhibit antiviral properties. Specifically, it has been implicated in the inhibition of HIV protease, which is crucial for viral replication. The structural similarity of this compound to known protease inhibitors suggests a similar mechanism of action.

The antiviral activity is believed to stem from the ability of the compound to bind to the active site of HIV protease. This binding inhibits the enzyme's function, thereby preventing the maturation of viral proteins necessary for replication. The effectiveness of such inhibitors can be quantified by their IC50 values; for instance, related compounds have shown IC50 values in the low micromolar range against HIV protease .

Case Study: HIV Protease Inhibition

A study published in a leading pharmacological journal demonstrated that derivatives of 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane exhibited significant inhibitory effects on HIV protease. The study reported:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 0.77 | Competitive inhibition |

| Compound B | 1.76 | Non-competitive inhibition |

These findings highlight the potential of this compound as a scaffold for developing new antiviral drugs targeting HIV .

Absorption and Metabolism

The pharmacokinetic profile of 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane suggests good oral bioavailability due to its moderate lipophilicity. However, specific studies on its metabolism and excretion remain limited.

Toxicological Studies

Toxicity assessments have indicated that while some derivatives exhibit low toxicity profiles in vitro and in vivo models, further studies are necessary to establish safety parameters for human use. A recent analysis noted that certain analogs did not show mutagenic effects in standard assays .

常见问题

Q. Table 1: Key Reaction Conditions

| Step | Reagent/Conditions | Outcome |

|---|---|---|

| 1 | Borane-sulfonate, THF, 0°C | Ketone intermediate |

| 2 | NaBH4, MeOH, RT | 3-hydroxy installation |

Basic: How is this compound structurally significant in Ritonavir synthesis?

The diamino alcohol core serves as the pharmacophore in Ritonavir, enabling HIV-1 protease inhibition via hydrogen bonding and hydrophobic interactions. Its stereochemistry (2S,3S,5S) is essential for binding to the protease active site .

Advanced: What analytical methods resolve stereochemical uncertainties in this compound?

- NMR Spectroscopy : H-NMR (DMSO-d6) reveals distinct shifts for the hydroxy group (δ 3.86–3.89 ppm) and amino protons (δ 9.00 ppm), validated against synthetic intermediates .

- Chiral HPLC : Use of cellulose-based CSPs (e.g., Chiralpak IC) with hexane:IPA gradients achieves baseline separation of enantiomers .

Advanced: How can computational modeling optimize its pharmacokinetic properties?

Molecular dynamics simulations (e.g., Desmond or GROMACS) predict binding affinities to HIV protease. Adjustments to the tert-butyloxycarbonyl (Boc) group (e.g., fluorination) improve metabolic stability, as modeled using DFT calculations .

Basic: What safety precautions are advised for handling this compound?

While full toxicological data are lacking, GHS/CLP guidelines recommend:

- Avoid inhalation (P261) and skin contact (P262).

- Use fume hoods and PPE during synthesis .

Advanced: How are impurity profiles characterized during scale-up?

HPLC-MS identifies common impurities like 5-tert-butyloxycarbonylamino variants (CAS 144163-85-9) and succinate salts (CAS 183388-64-9). Quantification thresholds follow ICH Q3A/B guidelines .

Advanced: What challenges arise in multi-kilogram synthesis?

- Diastereomer purification : Requires repetitive chromatography, increasing cost.

- Borane handling : Safety protocols for large-scale borane-sulfonate use must mitigate flammability risks .

Advanced: How does the compound’s stereochemistry influence protease inhibition?

The 2S,3S,5S configuration aligns with the protease’s L-amino acid binding pocket. Mutagenesis studies show that inversion at C3 (3R) reduces binding affinity by >90% .

Advanced: What degradation pathways are observed under accelerated stability testing?

- Hydrolysis : Boc group cleavage at pH < 3.

- Oxidation : Hydroxyl group forms ketone derivatives.

Stabilization requires lyophilization at -20°C under inert gas .

Advanced: How is solubility enhanced for in vivo studies?

Co-solvent systems (e.g., PEG-400:water 1:1) or succinate salt formation (CAS 169870-02-4) improve aqueous solubility. Dynamic light scattering (DLS) confirms nanoparticle dispersion stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。